m-PEG10-Tos
Overview
Description
m-PEG10-Tos: is a polyethylene glycol (PEG) derivative containing a tosyl group. The tosyl group is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media . This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), facilitating the formation of PROTAC molecules by joining two essential ligands .
Mechanism of Action
Target of Action
m-PEG10-Tos is a PEG-based PROTAC linker . The primary target of this compound is the paternally expressed gene 10 (PEG10) . PEG10 is an oncogene implicated in the proliferation, apoptosis, and metastasis of tumors . It has been found to be positively expressed in a variety of cancers .
Mode of Action
This compound, as a PROTAC linker, joins two essential ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . It exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the context of PEG10, high expression of PEG10 suppresses p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance .
Biochemical Pathways
The biochemical pathways affected by this compound involve the cell cycle and epithelial–mesenchymal transition (EMT). High PEG10 expression suppresses p21 and SIAH1, leading to CDK4/6 inhibitor resistance . When PEG10 is targeted by siRNA combined with palbociclib, it suppresses cell cycle progression and EMT via activating p21 and SIAH1 .
Pharmacokinetics
This compound is a PEG linker containing a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media , which can impact the bioavailability of the compound.
Result of Action
The result of this compound action is the suppression of cell proliferation and the reversal of treatment resistance. Ectopic overexpression of PEG10 in parental cells causes CDK4/6 inhibitor resistance and enhances EMT . On the contrary, targeting PEG10 with siRNA or antisense oligonucleotides (ASOs) combined with palbociclib synergistically inhibits proliferation of palbociclib-resistant cells and suppresses EMT .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other compounds. For instance, the combination of PEG10-targeting siRNA or ASOs with palbociclib has been shown to synergistically inhibit the proliferation of palbociclib-resistant cells . .
Biochemical Analysis
Biochemical Properties
m-PEG10-Tos plays a crucial role in biochemical reactions as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, enables the formation of these PROTAC molecules .
Cellular Effects
The cellular effects of this compound are primarily observed through its role in the formation of PROTACs . These PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can have significant effects on various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in the formation of PROTACs . The PROTACs, which include this compound, bind to both an E3 ubiquitin ligase and a target protein . This dual binding allows the PROTAC to bring the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG10-Tos typically involves the tosylation of m-PEG10. The reaction is carried out by reacting m-PEG10 with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: m-PEG10-Tos primarily undergoes nucleophilic substitution reactions due to the presence of the tosyl group, which is a good leaving group .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.
Oxidation and Reduction: While this compound is not typically involved in oxidation or reduction reactions, the PEG chain can undergo oxidation under harsh conditions.
Major Products: The major products of nucleophilic substitution reactions involving this compound are the corresponding substituted PEG derivatives, where the tosyl group is replaced by the nucleophile .
Scientific Research Applications
Chemistry: m-PEG10-Tos is widely used as a linker in the synthesis of PROTACs, which are molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system .
Biology and Medicine: In biological and medical research, this compound is used to create conjugates that can selectively degrade target proteins, making it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of various PEGylated compounds, which have applications in drug delivery, diagnostics, and biotechnology .
Comparison with Similar Compounds
m-PEG5-Tos: A shorter PEG chain with similar properties but different solubility and reactivity.
m-PEG20-Tos: A longer PEG chain that provides greater solubility but may have different steric effects
Uniqueness: m-PEG10-Tos is unique due to its balance of hydrophilicity and reactivity, making it an ideal linker for PROTAC synthesis. Its PEG chain length provides sufficient solubility in aqueous media while maintaining the ability to undergo nucleophilic substitution reactions efficiently .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O12S/c1-25-3-5-26(6-4-25)39(27,28)38-24-23-37-22-21-36-20-19-35-18-17-34-16-15-33-14-13-32-12-11-31-10-9-30-8-7-29-2/h3-6H,7-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBECQBPDHSONPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143150 | |
Record name | 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosan-1-ol, 1-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211859-75-5 | |
Record name | 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosan-1-ol, 1-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211859-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosan-1-ol, 1-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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